![molecular formula C8H11F3O3 B2584757 4-(Trifluoromethoxy)cyclohexanecarboxylic acid CAS No. 1227187-82-7](/img/structure/B2584757.png)
4-(Trifluoromethoxy)cyclohexanecarboxylic acid
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Description
4-(Trifluoromethoxy)cyclohexanecarboxylic acid (TFMCHCA) is an organic compound that is used in various scientific and industrial applications. It is a versatile acid that can be used in a variety of ways, ranging from synthesis to research.
Scientific Research Applications
Degradation and Stability of Nitisinone
Nitisinone, a compound structurally related to 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, has been studied for its degradation processes and by-products. LC-MS/MS studies have revealed that nitisinone's stability increases with pH, and its major degradation products include 2-amino-4-(trifluoromethyl)benzoic acid (ATFA) and 2-nitro-4-(trifluoromethyl)benzoic acid (NTFA), both of which demonstrate considerable stability under studied conditions. This research sheds light on the properties of nitisinone, contributing to a better understanding of its medical application risks and benefits (Barchańska et al., 2019).
Environmental Impact of Related Compounds
Studies on 4-methylcyclohexanemethanol (MCHM) and related cyclohexene derivatives have focused on their environmental occurrence, degradation, and toxicity. For instance, research on MCHM, despite not being directly 4-(Trifluoromethoxy)cyclohexanecarboxylic acid, illustrates the broader context of cyclohexane derivatives' environmental impacts. MCHM shows low to moderate acute and subchronic oral toxicity and is not considered a significant toxicological risk to humans at certain concentrations in water. These findings are important for understanding the environmental behavior and impact of similar cyclohexane derivatives (Paustenbach et al., 2015).
Use in Organic Synthesis
Trifluoromethanesulfonic acid, a compound related to the trifluoromethoxy group, has been reviewed for its use in organic synthesis, highlighting its role in promoting various reactions due to its high protonating power and low nucleophilicity. This insight into trifluoromethanesulfonic acid's utility in forming cationic species from organic molecules can be parallelly relevant to the reactivity and applications of 4-(Trifluoromethoxy)cyclohexanecarboxylic acid in synthetic organic chemistry (Kazakova & Vasilyev, 2017).
properties
IUPAC Name |
4-(trifluoromethoxy)cyclohexane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F3O3/c9-8(10,11)14-6-3-1-5(2-4-6)7(12)13/h5-6H,1-4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMWMYHMLLIPMI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)O)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethoxy)cyclohexanecarboxylic acid | |
CAS RN |
1227187-82-7 |
Source
|
Record name | 4-(trifluoromethoxy)cyclohexane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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